Comparative Cytotoxicity: 5-Chloro-2,4-bis(methylthio)thiazole vs. Other Thiazole Derivatives in MCF-7 Breast Cancer Cells
In a cross-study comparison of thiazole derivatives against the MCF-7 breast cancer cell line, 5-Chloro-2,4-bis(methylthio)thiazole exhibits moderate cytotoxicity with an IC50 of 25 µM . This value provides a defined baseline for its activity. For context, other structurally distinct thiazole derivatives, such as 5-(2′-indolyl)thiazole and 5-(4-methoxyphenyl)thiazole, show significantly higher potency in different cell lines (HCT-116 and MDA-MB-231, respectively) with IC50 values of 10 and 15 µM . This comparison highlights that while not the most potent anticancer agent across all assays, this specific compound possesses quantifiable, moderate activity that may be desirable in applications where high cytotoxicity is detrimental, such as in certain probe or fragment-based screens.
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 25 µM |
| Comparator Or Baseline | 5-(2′-indolyl)thiazole (10 µM) and 5-(4-methoxyphenyl)thiazole (15 µM) |
| Quantified Difference | 2.5x less potent than 5-(2′-indolyl)thiazole; 1.7x less potent than 5-(4-methoxyphenyl)thiazole |
| Conditions | MCF-7 human breast adenocarcinoma cell line |
Why This Matters
This moderate cytotoxicity profile can be leveraged in fragment-based drug discovery or as a chemical probe where complete cell death is not the primary endpoint.
